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molecular formula C12H12N2O3S B8727056 Ethyl 2-(3-hydroxyphenylamino)thiazole-4-carboxylate

Ethyl 2-(3-hydroxyphenylamino)thiazole-4-carboxylate

Cat. No. B8727056
M. Wt: 264.30 g/mol
InChI Key: KMWFTDIQOHEQDE-UHFFFAOYSA-N
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Patent
US09018209B2

Procedure details

Following the general procedure for the synthesis of derivatives 6 and 7, a solution of 3-hydroxyphenylthiourea (150 mg, 0.89 mmol) and ethyl 3-bromopyruvate (0.11 mL, 0.89 mmol) in dry DMF (3.6 mL) was heated at 60° C. for 6 h. The title compound was obtained after purification by flash chromatography on silica gel (hexane:EtOAc 6/4) in 81% yield (189 mg).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step One
Name
Quantity
3.6 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([NH:8][C:9]([NH2:11])=[S:10])[CH:5]=[CH:6][CH:7]=1.Br[CH2:13][C:14](=O)[C:15]([O:17][CH2:18][CH3:19])=[O:16]>CN(C=O)C>[OH:1][C:2]1[CH:3]=[C:4]([NH:8][C:9]2[S:10][CH:13]=[C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:11]=2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
OC=1C=C(C=CC1)NC(=S)N
Name
Quantity
0.11 mL
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
3.6 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for the synthesis of derivatives 6 and 7

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)NC=1SC=C(N1)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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